Product packaging for Ethyl 4-(3-chlorophenoxy)benzoate(Cat. No.:CAS No. 862731-13-3)

Ethyl 4-(3-chlorophenoxy)benzoate

Cat. No.: B2633411
CAS No.: 862731-13-3
M. Wt: 276.72
InChI Key: KOUDZNPRZYYQFR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenoxy)benzoate ( 862731-13-3) is a synthetic organic compound with a molecular formula of C 15 H 13 ClO 3 and a molecular weight of 276.72 g/mol . As an ethyl ester derivative featuring a 3-chlorophenoxy group, it serves as a valuable chemical intermediate in organic synthesis and materials science research. This benzoate ester scaffold is of significant interest in the development of novel chemical entities, including coordination complexes and advanced materials . For instance, structurally similar benzoate esters are utilized in the synthesis of lanthanide Schiff-base complexes, which are investigated for their unique luminescent and magnetic properties . Applications & Research Value: This compound is primarily used as a key building block or precursor in medicinal chemistry for the synthesis of various bioactive heterocycles . Its structure makes it a candidate for creating ligands in coordination chemistry, particularly for lanthanide ions like Dysprosium(III), to form complexes with potential single-molecule magnet behavior . Researchers also employ such esters as intermediates in the design and synthesis of novel compounds for pharmacological testing and material science applications. Safety & Handling: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information. Procurement: Available for global shipping from our network of warehouses. Please contact us for current stock availability and pricing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClO3 B2633411 Ethyl 4-(3-chlorophenoxy)benzoate CAS No. 862731-13-3

Properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDZNPRZYYQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 3 Chlorophenoxy Benzoate and Analogues

Elucidation of Classical Esterification and Etherification Routes to Ethyl 4-(3-chlorophenoxy)benzoate

Classical routes to this compound rely on fundamental organic reactions: Fischer-Speier esterification and Williamson-type or Ullmann ether synthesis.

The first pathway involves the esterification of 4-(3-chlorophenoxy)benzoic acid with ethanol (B145695). This is a standard acid-catalyzed condensation reaction. quora.com The second major pathway is the formation of the diaryl ether bond, classically achieved through an Ullmann condensation, which involves the coupling of an aryl halide with a phenol (B47542) in the presence of copper. wikipedia.orgorganic-chemistry.org In this case, the reactants would be ethyl 4-hydroxybenzoate (B8730719) and a suitable 3-chlorophenyl halide.

The efficiency of classical synthetic routes is highly dependent on the optimization of reaction parameters.

For Fischer-Speier esterification , reaction conditions are manipulated to drive the equilibrium towards the product side. Key parameters include:

Use of Excess Reagent: Employing a large excess of ethanol can shift the equilibrium to favor ester formation.

Water Removal: The removal of water, a byproduct of the reaction, is crucial. This can be accomplished by using a Dean-Stark apparatus or by adding a water-scavenging agent.

Microwave Heating: Microwave irradiation has been shown to be an effective method for accelerating the synthesis of ethyl benzoate (B1203000), significantly reducing reaction times compared to conventional heating and potentially increasing yields. cibtech.org

For the Ullmann ether synthesis , optimization focuses on the base, solvent, and temperature.

Base Selection: The choice of base is critical. Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) have been found to be more effective than potassium carbonate (K₂CO₃), enabling reactions at lower temperatures. umass.edu

Solvent Choice: High-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF) are traditionally required to reach the high temperatures needed for the reaction. wikipedia.orgumass.edu

Temperature Control: Traditional Ullmann reactions often demand temperatures exceeding 200°C. nih.gov However, modern modifications with more active catalysts or optimized base/solvent systems can lower this requirement.

The following table summarizes optimized conditions for related classical syntheses.

Reaction TypeReactantsCatalystSolventBaseTemperature (°C)Yield (%)
Esterification Benzoic Acid, EthanolExpandable GraphiteCyclohexane-8580.1
Ullmann Ether Synthesis p-Cresol, 1-Bromo-4-nitrobenzeneNoneNMPCs₂CO₃70High
Ullmann Ether Synthesis 4-Bromotoluene, PhenolCu(PPh₃)₃BrNMPCs₂CO₃16085

This table presents representative data from sources cibtech.orgumass.edu for analogous reactions to illustrate typical optimized conditions.

In classical approaches, the catalytic system is fundamental to the reaction's success.

In Fischer esterification , the catalyst is typically a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic. quora.com Solid acid catalysts, like expandable graphite, have also been developed to facilitate easier separation and catalyst recycling. cibtech.org

For the Ullmann condensation , the catalyst is copper-based. wikipedia.org Fritz Ullmann's original method used stoichiometric amounts of copper metal, often activated in situ. wikipedia.orgnih.gov Over time, this has evolved to include catalytic amounts of copper salts, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or soluble copper(I) complexes. organic-chemistry.orgumass.eduresearchgate.net The development of easy-to-prepare, air-stable, and soluble copper(I) catalysts, such as bromotris(triphenylphosphine)copper(I), represents a significant improvement, allowing the reaction to proceed under milder conditions. umass.eduresearchgate.net

Exploration of Novel Coupling Reactions for the Formation of the Phenoxy-Benzoate Linkage

Modern organic synthesis has introduced powerful cross-coupling reactions that provide efficient alternatives to classical methods for forming the C-O bond in diaryl ethers like this compound.

While copper is the classic metal for diaryl ether synthesis, palladium and nickel have emerged as highly versatile catalysts for this transformation.

Copper-Catalyzed Systems (Modified Ullmann): Significant advances in the Ullmann reaction involve the use of ligands to stabilize the copper catalyst and accelerate the reaction, often allowing it to proceed at much lower temperatures (e.g., 90°C). organic-chemistry.org Ligands such as N,N-dimethylglycine or 1,1,1-tris(hydroxymethyl)ethane (B165348) have proven effective in promoting the coupling of aryl halides with phenols. organic-chemistry.org

Palladium-Catalyzed Systems (Buchwald-Hartwig Etherification): The Buchwald-Hartwig amination reaction has been successfully adapted for the synthesis of diaryl ethers. organic-chemistry.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org It offers a powerful alternative to the Ullmann reaction, often with broader substrate scope and milder reaction conditions. wikipedia.org The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. organic-chemistry.org

Nickel-Catalyzed Systems: Nickel catalysts have also been developed for C-O bond formation. For instance, a decarbonylative etherification has been reported where aromatic esters are coupled with phenols using a nickel catalyst and a diphosphine ligand to form diaryl ethers. acs.org

Below is a comparative overview of these transition metal-catalyzed approaches.

Catalyst SystemMetalTypical PrecursorKey Features
Modified Ullmann CopperCuI, Cu₂OEconomical; effective with ligands like N,N-dimethylglycine; milder conditions than classical Ullmann. organic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig PalladiumPd(OAc)₂, Pd₂(dba)₃Broad substrate scope; mild conditions; requires specialized phosphine ligands. organic-chemistry.orgwikipedia.org
Decarbonylative Coupling NickelNi(cod)₂Couples aromatic esters with phenols; alternative disconnection strategy. acs.org

A frontier in synthetic chemistry is the direct formation of bonds via C-H activation, which avoids the need for pre-functionalized starting materials like halides or triflates. For diaryl ether synthesis, this involves the direct coupling of an aromatic C-H bond with a phenol. acs.org

One strategy involves the use of hypervalent iodine reagents to mediate the C-H functionalization of an arene, which is then coupled with a phenol under mild, transition-metal-free conditions. acs.org Another approach utilizes palladium catalysis for the oxidative cyclization of diaryl ketones through a double C-H activation process to form fluorenones, demonstrating the potential of Pd-catalyzed C-H activation in forming new bonds within diaryl systems. rsc.orgnih.gov These methods represent a more atom-economical approach to constructing the phenoxy-benzoate linkage. acs.org

Asymmetric Synthesis Approaches to Chiral Analogues of this compound

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues is a significant area of chemical research, particularly for applications in pharmaceuticals and materials science. nih.gov Asymmetric synthesis introduces chirality into a molecule, leading to a specific enantiomer as the major product. iupac.org

The synthesis of chiral analogues of this compound could be achieved by introducing stereogenic centers on either the benzoate or the phenoxy ring. General strategies for this include:

Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material. For example, a chiral alcohol could be used in place of ethanol for the esterification, or a chiral phenol could be used in the etherification step.

Chiral Auxiliary-Based Synthesis: A chiral auxiliary can be temporarily attached to the achiral starting material to direct the stereochemical outcome of a subsequent reaction. After the key bond formation, the auxiliary is removed.

Chiral Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of a chiral product from an achiral substrate. youtube.com For instance, a transition metal complex with a chiral ligand could be used in a Buchwald-Hartwig or Ullmann-type coupling to control the stereochemistry of the product if a prochiral substrate is used. nih.gov Enantioselective C-H alkylation using a combination of photoredox and nickel catalysis is an example of a modern technique for creating chiral centers. synthesisspotlight.com

These approaches provide a conceptual framework for accessing enantiomerically pure analogues of this compound, expanding its structural diversity for advanced applications.

Green Chemistry Principles in the Synthesis of this compound

The ethos of green chemistry is centered on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through various synthetic routes, with the Ullmann condensation being a prominent method for the formation of the diaryl ether bond. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. The application of green chemistry principles to this synthesis focuses on improving its environmental footprint.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of greening the synthesis of this compound is the replacement of conventional high-boiling, often toxic, organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene with more environmentally friendly alternatives or by eliminating the solvent altogether. wikipedia.org

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often enabling reactions to proceed at significantly faster rates and with higher yields, sometimes even in the absence of a solvent. qub.ac.ukresearchgate.netcem.com For the synthesis of diaryl ethers, microwave-assisted protocols can be conducted by adsorbing the reactants onto a solid support or by reacting them neat. cem.com This approach not only eliminates the need for a solvent but can also lead to cleaner reactions with easier work-up procedures. researchgate.netrsc.org Research on the synthesis of various diaryl ethers has demonstrated the feasibility of catalyst-free and solvent-free conditions under microwave irradiation, particularly when one of the aryl halides is activated by an electron-withdrawing group. researchgate.netresearchgate.net

Ionic Liquids (ILs) as Recyclable Solvents:

Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive as green solvents. researchgate.net In the context of the Ullmann condensation for synthesizing diaryl ethers, ionic liquids can serve as the reaction medium, facilitating the reaction and allowing for the potential recycling of the catalyst and the solvent itself. researchgate.net Studies on the synthesis of various diaryl ethers in ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have shown promising results, with the copper catalyst being immobilized in the ionic liquid phase, allowing for its reuse in subsequent reaction cycles. acs.org

Supercritical Carbon Dioxide (scCO₂):

Supercritical carbon dioxide (scCO₂) is another promising green solvent for chemical synthesis. nih.gov It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. nih.gov While the solubility of polar molecules in scCO₂ can be limited, the use of co-solvents or specialized surfactants can overcome this issue. nih.govmdpi.com The synthesis of diaryl ethers has been successfully demonstrated in scCO₂, offering a clean reaction medium from which the product can be easily separated by simple depressurization. ox.ac.uk This methodology presents a significant advantage in terms of waste reduction and product purification.

Table 1: Comparison of Solvent Systems for Diaryl Ether Synthesis (Analogous Reactions)

Solvent SystemTypical ConditionsAdvantagesDisadvantages
Solvent-Free (Microwave) Neat reactants, solid support, 100-200°C, 5-30 minRapid reaction times, no solvent waste, simplified work-up. researchgate.netcem.comPotential for localized overheating, may not be suitable for all substrates.
Ionic Liquids (e.g., [BMIM]Br) 120-150°C, 12-24 hRecyclable solvent and catalyst, high thermal stability. researchgate.netacs.orgHigh viscosity, potential for product contamination, higher initial cost.
Supercritical CO₂ 80-120°C, 100-200 barNon-toxic, non-flammable, easy product separation, tunable properties. nih.govox.ac.ukRequires high-pressure equipment, poor solubility of some polar reactants. nih.gov
Traditional Solvents (e.g., DMF, NMP) 150-210°C, 12-48 hGood solubility for a wide range of reactants. wikipedia.orgHigh boiling points, toxicity, difficult to remove and recycle, environmental concerns. wikipedia.org

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. dynamicscience.com.au A high atom economy indicates that less waste is generated.

A plausible synthetic route to this compound is the Ullmann condensation between Ethyl 4-hydroxybenzoate and a suitable 3-chloro-substituted aryl halide, such as 1-chloro-3-iodobenzene (B1293798), in the presence of a copper catalyst and a base.

Reaction:

C₂H₅OOC-C₆H₄-OH + I-C₆H₄-Cl + Base → C₂H₅OOC-C₆H₄-O-C₆H₄-Cl + Base·HI

To calculate the theoretical atom economy, we consider the molecular weights of the reactants that are incorporated into the final product versus the total molecular weight of all reactants used. For this calculation, we will assume the use of potassium carbonate (K₂CO₃) as the base, which is a common choice for such reactions. The balanced equation for the net transformation (excluding the catalyst which is used in sub-stoichiometric amounts) is:

2 C₂H₅OOC-C₆H₄-OH + 2 I-C₆H₄-Cl + K₂CO₃ → 2 C₂H₅OOC-C₆H₄-O-C₆H₄-Cl + 2 KI + H₂O + CO₂

However, for a simpler atom economy calculation focusing on the key bond-forming step, we can consider the reaction of the phenoxide with the aryl halide:

C₂H₅OOC-C₆H₄-OK + I-C₆H₄-Cl → C₂H₅OOC-C₆H₄-O-C₆H₄-Cl + KI

Atom Economy Calculation:

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edujocpr.com

Table 2: Atom Economy Calculation for the Synthesis of this compound via Ullmann Condensation

ReactantMolecular FormulaMolecular Weight ( g/mol )ProductMolecular FormulaMolecular Weight ( g/mol )
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17This compoundC₁₅H₁₃ClO₃276.71
1-Chloro-3-iodobenzeneC₆H₄ClI238.45Potassium Iodide (byproduct)KI166.00
Potassium Carbonate (Base)*K₂CO₃138.21Water (byproduct)H₂O18.02
Carbon Dioxide (byproduct)CO₂44.01
Total Reactant Mass 542.83 Total Product Mass 504.74
Atom Economy 50.98%

Note: The calculation considers the stoichiometric reaction where two moles of the phenol react with two moles of the aryl halide and one mole of potassium carbonate.

Waste Minimization Strategies:

Catalyst Recycling: The use of heterogeneous or immobilized copper catalysts allows for their recovery and reuse, reducing the amount of heavy metal waste. mdpi.com Similarly, in systems using ionic liquids, the catalyst can often be retained in the IL phase and recycled. researchgate.net

Process Optimization: Careful optimization of reaction conditions (temperature, reaction time, catalyst loading) can maximize the yield of the desired product and minimize the formation of side products, thereby reducing waste. nih.gov Modern approaches often utilize lower catalyst loadings, further improving the green credentials of the synthesis. acs.orgnih.gov Protocols that minimize waste by design, for instance by using a biomass-derived solvent that also acts as a ligand, are being developed. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be shifted towards more sustainable and environmentally responsible manufacturing processes.

Sophisticated Spectroscopic and Structural Elucidation of Ethyl 4 3 Chlorophenoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The predicted ¹H and ¹³C NMR spectra of Ethyl 4-(3-chlorophenoxy)benzoate are founded on the principle of chemical shift, where the location of a signal is indicative of the electronic environment of the nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group and the two aromatic rings. The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The aromatic region will be more complex, featuring signals for the eight aromatic protons. The protons on the benzoate (B1203000) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-chlorophenoxy ring will exhibit a more intricate splitting pattern due to their meta and ortho relationships to the chloro and ether functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. For this compound, a total of 15 distinct carbon signals are expected, as the molecule lacks symmetry. The carbonyl carbon of the ester group will be readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the ethyl group will appear in the upfield region. The twelve aromatic carbons will resonate in the intermediate region of the spectrum, with their precise chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.

Predicted Chemical Shift Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃~1.4 (triplet)~14
Ethyl CH₂~4.4 (quartet)~61
Aromatic Protons (benzoate)~7.0-8.1 (two doublets)~118-132, ~162
Aromatic Protons (chlorophenoxy)~6.9-7.4 (multiplets)~115-135, ~157
Carbonyl Carbon-~166
C-O (ether linkage)-~157, ~162
C-Cl-~135

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to piece together the molecular framework, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between the ethyl CH₂ and CH₃ protons, confirming their connectivity. In the aromatic region, COSY would help to trace the connectivity of adjacent protons on each of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivities (typically 2-3 bonds). For instance, correlations would be expected from the ethyl CH₂ protons to the carbonyl carbon, and from the aromatic protons to various carbons within their own ring and across the ether linkage. This would be instrumental in confirming the connection of the two aromatic rings through the oxygen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be particularly useful in determining the relative orientation of the two aromatic rings. For example, spatial proximity between protons on the benzoate ring and protons on the chlorophenoxy ring would be observable.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition and, consequently, the molecular formula of this compound, which is C₁₅H₁₃ClO₃. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides a roadmap of the molecule's weakest bonds and stable substructures. Based on the known fragmentation patterns of ethyl benzoates and diaryl ethers, the following fragmentation pathways are anticipated pharmacy180.comnih.govchegg.comlibretexts.orgscribd.commiamioh.eduyoutube.comchemguide.co.uk:

Loss of the ethoxy radical (-•OCH₂CH₃): This would lead to the formation of a stable acylium ion, [M - 45]⁺.

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, resulting in an ion corresponding to 4-(3-chlorophenoxy)benzoic acid, [M - 28]⁺˙.

Cleavage of the ether bond: Fragmentation at the C-O-C ether linkage is a characteristic pathway for diaryl ethers. This could lead to ions corresponding to the 3-chlorophenoxy radical or cation and the ethyl 4-oxybenzoate radical or cation.

Loss of CO: Subsequent loss of carbon monoxide from acylium ions is a common fragmentation pathway.

Predicted Key Fragment Ions:

m/z (mass-to-charge ratio) Proposed Fragment Structure
276/278[M]⁺˙ (Molecular ion with isotopic pattern for Cl)
231/233[M - •OCH₂CH₃]⁺
248/250[M - C₂H₄]⁺˙
127/129[ClC₆H₄O]⁺/•
149[EtO₂CC₆H₄]⁺

Vibrational Spectroscopy for Functional Group Characterization (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions corresponding to the key functional groups. A prominent and sharp peak for the carbonyl (C=O) stretch of the ester will be observed around 1720 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹ youtube.comfiveable.mespectroscopyonline.comquimicaorganica.orgpressbooks.pub. Aromatic C-H stretching vibrations will be seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretch is expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to produce a strong Raman signal. The C=O stretch will also be Raman active. The symmetric vibrations of the molecule will be more prominent in the Raman spectrum compared to the IR spectrum. Studies on substituted benzoic acids have shown that the nature and position of substituents significantly influence the Raman spectra, which can provide insights into intermolecular interactions ias.ac.inresearchgate.netresearchgate.netnih.gov.

Predicted Vibrational Frequencies:

Functional Group/Vibration Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3050-3100~3050-3100
Aliphatic C-H Stretch~2850-2980~2850-2980
C=O Stretch (Ester)~1720 (strong, sharp)~1720 (medium)
Aromatic C=C Stretch~1450-1600 (multiple bands)~1450-1600 (strong)
C-O Stretch (Ester & Ether)~1000-1300 (strong, complex)~1000-1300 (weak-medium)
C-Cl Stretch~600-800~600-800

Cutting Edge Analytical Methodologies for Trace Detection and Quantification of Ethyl 4 3 Chlorophenoxy Benzoate

Development and Validation of Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a compound like Ethyl 4-(3-chlorophenoxy)benzoate, various chromatographic methods offer the necessary selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the separation of non-volatile or thermally labile compounds. Given the molecular structure of this compound, reversed-phase HPLC is the most suitable approach. In this mode, the compound partitions between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

The retention of this compound is influenced by the composition of the mobile phase, which usually consists of a mixture of water with organic modifiers like acetonitrile (B52724) or methanol. scispace.comresearchgate.netchromatographyonline.com Adjusting the ratio of the organic modifier allows for the fine-tuning of the retention time. Gradient elution, where the mobile phase composition is changed during the run, can be employed to ensure adequate separation from matrix interferences and to sharpen the peak shape. chromatographyonline.com

Detection Modes:

UV and Photodiode Array (PDA) Detection: The presence of two aromatic rings and a carbonyl group in this compound makes it an excellent candidate for UV detection. These chromophores absorb light in the UV spectrum, typically around 254 nm. A PDA detector enhances this capability by capturing the entire UV-visible spectrum of the eluting peak, providing not only quantification but also spectral information that aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers unparalleled selectivity and sensitivity, making it ideal for trace-level detection. nih.govnih.gov Using an interface like electrospray ionization (ESI), the analyte can be ionized (e.g., forming a protonated molecule, [M+H]+) and its mass-to-charge ratio determined. This provides definitive confirmation of the compound's identity and allows for quantification at very low concentrations, often in the nanogram-per-liter (ng/L) range. nih.gov

Table 1: Illustrative HPLC-UV/PDA Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient60% B to 95% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
Detection (UV/PDA)254 nm
Expected Retention Time~7.8 min
Limit of Detection (LOD)~5 µg/L

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. oup.com this compound, with its moderate molecular weight, is amenable to GC analysis. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. A medium polarity column is often effective for separating chlorinated aromatic compounds. oup.com

Detection Modes:

Flame Ionization Detection (FID): FID is a robust and universally responsive detector for organic compounds. It provides high sensitivity for quantification but lacks specificity, as it does not provide structural information.

Mass Spectrometry (MS): GC-MS is the definitive method for identifying volatile organic compounds. nih.gov As the separated compound elutes from the GC column, it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification. For this compound, characteristic fragments would include the molecular ion, and ions resulting from the cleavage of the ester and ether bonds. libretexts.orgudel.eduyoutube.com

Table 2: Typical GC-MS Operating Conditions and Predicted Fragmentation

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, 1.2 mL/min
Inlet Temperature280 °C
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization ModeElectron Impact (EI), 70 eV
Mass Range50-400 amu
Predicted Key Fragments (m/z)276/278 (Molecular Ion, M+)
231/233 (M - OCH2CH3)
149 (Benzoate moiety)
128/130 (Chlorophenoxy moiety)
121 (Benzoyl cation)

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgmdpi.com This technique is particularly noted for its high speed and efficiency. taylorandfrancis.comjascoinc.com For compounds like this compound, SFC can offer faster analysis times compared to HPLC. nih.gov

The polarity of the mobile phase is easily tuned by adding a small amount of an organic modifier, such as methanol, to the supercritical CO2. This allows for the separation of a wide range of compounds, from nonpolar to moderately polar. The separation mechanism is similar to normal-phase chromatography, often utilizing polar stationary phases. wikipedia.org The low viscosity of the mobile phase permits high flow rates without generating excessive backpressure, significantly reducing run times.

Table 3: Representative SFC Method Parameters

ParameterCondition
Column2-Ethylpyridine (4.6 x 150 mm, 5 µm)
Mobile PhaseSupercritical CO2 with Methanol modifier
Gradient5% to 40% Methanol over 5 minutes
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm or MS

Electrochemical Methods for Sensitive Detection

Electrochemical techniques offer a highly sensitive alternative for the detection of compounds that can be oxidized or reduced.

Voltammetry measures the current that flows through an electrode as a function of an applied potential. The phenolic ether and chlorinated aromatic functionalities in this compound are electroactive. The phenolic group can be oxidized at a working electrode, such as a glassy carbon electrode (GCE), often irreversibly. dss.go.thnih.gov This process typically involves the formation of a phenoxy radical. researchgate.net

Cyclic Voltammetry (CV): This technique is used to investigate the redox behavior of a compound. By scanning the potential and observing the resulting current peaks, information about the oxidation and reduction potentials can be obtained. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. nih.gov It minimizes the background current, resulting in well-defined peaks and significantly lower detection limits, making it suitable for trace analysis of pollutants. nih.govmdpi.com The sensitivity of these methods can often be enhanced by chemically modifying the electrode surface. mdpi.com

Table 4: Prospective Voltammetric Analysis Parameters

ParameterCondition
TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum Wire
Supporting Electrolyte0.1 M Phosphate Buffer (pH 7.0)
Potential Range+0.4 V to +1.2 V
Expected Oxidation Potential~ +0.9 V vs Ag/AgCl
Limit of Detection (LOD)~0.1 µM

Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow fused-silica capillary. researchgate.net While standard CE is ideal for charged species, neutral compounds like this compound require a modification of the technique.

Micellar Electrokinetic Chromatography (MEKC): This is the most common mode of CE for the analysis of neutral molecules. wikipedia.orgnih.gov The separation principle relies on the addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. asdlib.org This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the hydrophobic interior of the micelles and the surrounding aqueous buffer. asdlib.org Separation occurs because different analytes have different partitioning coefficients, leading to different migration times. MEKC is known for its high efficiency, rapid analysis times, and extremely low sample and reagent consumption. nih.gov It has been successfully applied to the separation of various neutral pesticides and aromatic compounds. springernature.comindexcopernicus.com

Table 5: Potential MEKC Method for this compound

ParameterCondition
CapillaryFused Silica (50 µm i.d., 60 cm total length)
Background Electrolyte20 mM Borate Buffer (pH 9.2) with 50 mM SDS
Applied Voltage25 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV at 220 nm

Advanced Sample Preparation Strategies for Complex Environmental or Biological Matrices

The primary challenge in analyzing trace amounts of this compound is its isolation from the intricate matrix in which it is found. env.go.jp Co-extracted substances such as humic acids, lipids, and proteins can interfere with instrumental analysis, necessitating a highly efficient and selective sample preparation and cleanup stage. env.go.jpepa.gov The goal is to concentrate the target analyte while removing these interferences. env.go.jp

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques for preparing environmental and biological samples for analysis.

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.com For a semi-volatile organic compound like this compound, solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) are commonly employed. usgs.govgcms.cz Optimization of LLE involves several key parameters to maximize the recovery of the analyte. The choice of solvent is critical, and its polarity should be matched to the target analyte for efficient partitioning. The pH of the aqueous sample can be adjusted to suppress the ionization of acidic or basic co-extractants, thereby minimizing their transfer into the organic phase. sydney.edu.au Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume. gcms.cz

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE due to its lower solvent consumption, higher sample throughput, and potential for automation. epa.govphenomenex.com The technique involves passing a liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent, while interfering compounds are washed away. phenomenex.com Finally, the analyte is eluted with a small volume of an appropriate solvent. phenomenex.com For a compound with the characteristics of this compound, reversed-phase sorbents like polystyrene-divinylbenzene (PSDVB) or silica-based C18 are often suitable. usgs.govphenomenex.com Optimization of SPE focuses on selecting the appropriate sorbent, conditioning the sorbent to ensure reproducible interactions, managing the pH and flow rate of the sample during loading, choosing a wash solvent that removes interferences without eluting the analyte, and selecting an elution solvent that provides quantitative recovery of the analyte in a minimal volume. phenomenex.com

Table 1: Key Optimization Parameters for LLE and SPE

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale for Optimization
Solvent/Sorbent Choice of immiscible organic solvent (e.g., dichloromethane, ethyl acetate). usgs.govlibretexts.orgSelection of sorbent material (e.g., C18, PSDVB) and mass. usgs.govphenomenex.comMaximizes affinity for the target analyte while minimizing retention of interferences.
Sample pH Adjust pH to ensure the analyte is in its neutral, most non-polar form. sydney.edu.auAdjust pH to control the ionization state of the analyte and interferences. nih.govEnhances partitioning into the organic phase (LLE) or retention on the sorbent (SPE).
Volume & Flow Rate Ratio of solvent to sample volume; number of extraction cycles. gcms.czSample loading volume and flow rate; elution solvent volume. phenomenex.comnih.govEnsures sufficient interaction time and prevents analyte breakthrough, while minimizing final extract volume.
Wash Step Washing the organic extract with a basic or acidic aqueous solution. libretexts.orgRinsing the cartridge with a specific solvent after sample loading. phenomenex.comRemoves co-extracted interfering compounds.
Elution N/AChoice of a strong solvent to desorb the analyte. phenomenex.comAchieves quantitative recovery of the analyte from the sorbent.

To further reduce solvent consumption and enhance preconcentration factors, various microextraction techniques have been developed. These methods are miniaturized versions of LLE and SPE and are well-suited for trace analysis. e-bookshelf.de

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. e-bookshelf.de The fiber is exposed to the sample (either directly or in the headspace), and analytes adsorb onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. For compounds similar to this compound, a polydimethylsiloxane (B3030410) (PDMS) or polyacrylate fiber might be appropriate. Optimization involves selecting the fiber coating, controlling extraction time and temperature, and managing the pH and agitation of the sample to facilitate the partitioning of the analyte onto the fiber. sigmaaldrich.com

Liquid-Phase Microextraction (LPME) encompasses several variations, including dispersive liquid-liquid microextraction (DLLME). In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent (e.g., acetone, acetonitrile) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, the sedimented organic phase is collected for analysis. researchgate.net Key parameters for optimization include the choice and volume of the extraction and disperser solvents, sample pH, and extraction time. researchgate.net

Table 2: Comparison of Microextraction Techniques

TechniquePrincipleKey AdvantagesTypical Analytes
SPME Adsorption of analytes onto a coated fiber, followed by thermal desorption. e-bookshelf.deSolvent-free, simple, high preconcentration factor.Volatile and semi-volatile organics, pesticides, parabens. sigmaaldrich.com
LPME/DLLME Partitioning of analytes into a micro-volume of organic solvent dispersed in the sample. researchgate.netFast, high enrichment factor, low cost, reduced organic solvent use.Pesticides, fungicides, organic pollutants. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 4 3 Chlorophenoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and related properties of Ethyl 4-(3-chlorophenoxy)benzoate.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional used in DFT calculations to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netespublisher.com This method is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. epstem.net While specific experimental crystallographic data for this compound is not widely published, DFT provides reliable predictions for these parameters. For similar benzanilide (B160483) and benzoate (B1203000) compounds, DFT calculations have been shown to be in close agreement with experimental results from X-ray diffraction. researchgate.neteurjchem.comresearchgate.net These geometric parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Representative Geometric Parameters Calculated via DFT This table is illustrative, showing typical parameters obtained from DFT calculations for similar aromatic esters.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C=OLength of the carbonyl double bond.~ 1.21 Å
C-O (ester)Length of the ester single bond.~ 1.36 Å
C-O (ether)Length of the ether linkage single bond.~ 1.39 Å
C-ClLength of the carbon-chlorine bond.~ 1.75 Å
Bond Angles
O=C-OAngle within the ester group.~ 123°
C-O-CAngle of the ether linkage.~ 118°
Dihedral Angles
Phenyl-O-C-PhenylTorsion angle between the two aromatic rings.Varies based on conformation

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules based on the properties of two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the nucleophilicity of the molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A small energy gap suggests the molecule is more reactive. espublisher.com For various benzoate derivatives and other organic molecules, FMO analysis has been used to explain their reaction mechanisms and biological activities. nih.govnih.gov

Table 2: Conceptual Relationship between FMO Properties and Molecular Reactivity This table illustrates the general principles of FMO analysis.

FMO ParameterImplicationExample from Related Compounds
High EHOMO Stronger tendency to donate electrons (more nucleophilic).In a series of antioxidant compounds, those with higher HOMO energy values (closer to zero) showed better radical scavenging activity. nih.gov
Low ELUMO Stronger tendency to accept electrons (more electrophilic).In substituted benzothiazole (B30560) derivatives, lower LUMO energies were correlated with increased reactivity. nih.gov
Small HOMO-LUMO Gap (ΔE) Higher chemical reactivity, lower kinetic stability.For 1,5-benzodiazepin-2-thione derivatives, a smaller HOMO-LUMO gap was associated with enhanced nonlinear optical (NLO) properties. espublisher.com
Large HOMO-LUMO Gap (ΔE) Lower chemical reactivity, higher kinetic stability.The greater stability of one chelate complex over another was explained by its larger HOMO-LUMO energy gap. taylorandfrancis.com

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting intermolecular interactions and identifying reactive sites. researchgate.netucsb.edu The surface is color-coded to represent the electrostatic potential:

Red: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen and the ether oxygen, indicating these are primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic rings. Such maps are crucial for understanding how a molecule will be recognized by a biological receptor or interact with other molecules. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, particularly the ether linkage and the ester group, which allow it to adopt various shapes (conformers). MD simulations can reveal the most populated conformers in different environments (e.g., in a vacuum, in water, or in a lipid environment) and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing the molecule in a simulation box with other molecules (such as water, solvents, or a biological macromolecule), MD can model the formation and breaking of non-covalent interactions like hydrogen bonds and van der Waals forces. This provides insight into solubility, aggregation behavior, and the initial steps of binding to a biological target. For example, simulations of similar ester compounds have been used to understand their interactions in solution and with enzymes. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or lipophilic properties) and an experimentally measured activity or property.

Predictive QSAR models are particularly valuable in fields like drug discovery and environmental toxicology for screening new compounds and predicting their effects without extensive experimental testing. For compounds structurally related to this compound, QSAR models have been developed to predict their biological activity in non-human systems.

A notable example is the study of Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar chlorophenoxy ether motif, as a potential insect growth regulator (IGR). researchgate.net In this research, the compound was synthesized and tested against the wax moth, Galleria mellonella. The study determined its efficacy in disrupting the insect's life cycle and compared it to a commercial IGR, pyriproxyfen. researchgate.net

Computational studies, including DFT calculations and molecular docking, were used to build a structure-activity relationship. researchgate.net The docking analysis investigated the binding interactions between the synthesized compound and the juvenile hormone binding protein (JHBP), a key protein in the insect's endocrine system. researchgate.net This combined experimental and computational approach helps to explain the structural basis of the observed biological activity and can be used to design more potent IGRs.

Table 3: Bioactivity Data for a Structurally Related Compound Against Galleria mellonella Data from a study on Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a juvenile hormone mimic. researchgate.net

CompoundLC50 (ppm)LC90 (ppm)
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate162549
Pyriproxyfen (Commercial IGR)125630

LC50/LC90: Lethal concentration required to kill 50% and 90% of the test population, respectively.

Mechanistic and Biological Activity Studies in Non Human Systems

Investigations into Insect Growth Regulation and Antifeedant Activities

No studies were found that investigate or document the insect growth regulation or antifeedant properties of Ethyl 4-(3-chlorophenoxy)benzoate.

Elucidation of Anti-Juvenile Hormone Mechanisms in Model Organisms (e.g., silkworm, Bombyx mori)

There is no available research on the anti-juvenile hormone mechanisms of this compound in Bombyx mori or any other model organism. While other benzoate (B1203000) esters have been studied for such effects, these findings are not applicable to the specific compound . nih.govnih.govscispace.com

Exploration of Antimicrobial and Antifungal Properties against Non-Human Pathogens

There is no published research exploring the potential antimicrobial or antifungal properties of this compound against any non-human pathogens.

Inhibition of Microbial Enzyme Systems or Cellular Processes

No data exists on the ability of this compound to inhibit microbial enzyme systems or other cellular processes. Studies on the general antifungal action of benzoate have identified phosphofructokinase inhibition as a mechanism, but this has not been specifically demonstrated for the chloro-substituted phenoxy derivative. nih.gov

Structure-Function Relationships in Antimicrobial Efficacy

As there are no studies on the antimicrobial efficacy of this compound, no structure-function relationships can be described.

Interactions with Plant Biological Systems

No information is available in the scientific literature concerning the interactions between this compound and plant biological systems.

Absence of Publicly Available Research Data on the Mechanistic and Biological Activity of this compound in Non-Human Systems

Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the herbicidal, plant growth regulatory, or other bioactivity of the chemical compound this compound in non-human, non-mammalian systems were identified. This indicates a significant gap in the publicly accessible research landscape concerning the potential biological effects of this specific molecule on plants and other non-mammalian organisms.

The performed searches aimed to retrieve data for the following areas of study:

Bioactivity Screening and Target Identification in Defined Non-Mammalian Biological Assays:Broader bioactivity screening data for this compound in non-mammalian assays are not available in the public domain.

While general information exists for the broader class of chlorophenoxy herbicides and other related phenoxybenzoate compounds, this information is not directly applicable to this compound. Structure-activity relationships in chemical biology are highly specific, and the biological effects of one compound cannot be reliably extrapolated from its structural analogs without direct experimental evidence.

Therefore, the requested detailed article with data tables on the mechanistic and biological activity of this compound cannot be generated at this time due to the lack of available scientific data. Further empirical research would be required to determine the properties and potential applications of this compound in the specified areas.

Environmental Fate, Ecotoxicological Implications, and Degradation Pathways of Ethyl 4 3 Chlorophenoxy Benzoate

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

The persistence of Ethyl 4-(3-chlorophenoxy)benzoate in the environment is significantly influenced by non-biological degradation processes, primarily photolysis and hydrolysis.

Photolytic Degradation Under Simulated Environmental Conditions

Photodegradation, or the breakdown of molecules by light, is a key process for many aromatic compounds in the environment. For phenoxy herbicides, this process can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species in the water. uv.es The photodegradation of the related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solution has been shown to proceed through photoionization and the cleavage of the carbon-chlorine bond. nih.gov The primary products identified were hydroxylated derivatives, indicating the substitution of chlorine atoms with hydroxyl groups. nih.gov Given the structural similarities, this compound is expected to undergo similar photolytic transformation, leading to the formation of hydroxylated and de-chlorinated derivatives. The efficiency of this process in shallow, sunlit waters could be a significant route of transformation. uv.es

Hydrolysis Kinetics and Mechanisms

Hydrolysis, the reaction with water, is a critical abiotic degradation pathway for esters in aquatic environments. Carboxylic acid esters like this compound can undergo hydrolysis under acidic, basic, and neutral conditions. nih.gov The rate of hydrolysis is significantly influenced by pH.

Base-catalyzed hydrolysis is typically the most significant pathway for esters. nih.gov The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (4-(3-chlorophenoxy)benzoate) and ethanol (B145695). nih.gov Studies on the hydrolysis of ethyl acetate (B1210297) have shown that the reaction rate is dependent on the concentration of both the ester and the hydroxide ions. uv.esinternationaljournalssrg.org While specific kinetic data for this compound is not available, the general principles of ester hydrolysis suggest that it will be susceptible to this degradation route, particularly in alkaline waters.

Acid-catalyzed hydrolysis also occurs, initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. nih.gov The products of acid hydrolysis are the corresponding carboxylic acid (4-(3-chlorophenoxy)benzoic acid) and ethanol. nih.gov

The following table provides a general overview of the expected hydrolysis products of this compound under different pH conditions.

pH ConditionPrimary Hydrolysis Products
Acidic4-(3-chlorophenoxy)benzoic acid and Ethanol
Neutral4-(3-chlorophenoxy)benzoic acid and Ethanol
Basic (Alkaline)4-(3-chlorophenoxy)benzoate salt and Ethanol

Biotic Degradation Pathways by Microbial Communities

Microbial degradation is a fundamental process in the removal of organic contaminants from the environment. The structure of this compound suggests that it will be susceptible to breakdown by various microbial communities.

Identification of Key Microbial Species Involved in Biodegradation

While no studies have specifically identified microbial species that degrade this compound, research on structurally similar compounds provides strong indicators of the types of microorganisms that would be involved. The degradation of phenoxyalkanoic acid herbicides like 2,4-D is well-documented, with numerous bacterial strains capable of utilizing these compounds as a source of carbon and energy. internationaljournalssrg.orgnih.gov

Key bacterial genera known to degrade phenoxy herbicides and related aromatic compounds include:

Pseudomonas : Various species of Pseudomonas are known to degrade a wide range of aromatic compounds, including chlorophenols and phenoxyacetates. nih.govrug.nl

Cupriavidus : Strains of Cupriavidus, such as Cupriavidus necator JMP134, are model organisms for the study of 2,4-D degradation. internationaljournalssrg.org

Sphingomonas : This genus includes species known for their ability to degrade a variety of complex aromatic pollutants. nih.gov

Alcaligenes : Species like Alcaligenes eutrophus have been shown to metabolize 2,4-D. scihub.org

It is highly probable that bacteria from these genera, commonly found in soil and water, would be capable of degrading this compound, likely initiating the process through the cleavage of the ester bond.

Metabolic Pathways and Metabolite Identification

The microbial degradation of this compound is expected to proceed through a series of enzymatic reactions. The initial step would likely be the hydrolysis of the ester bond by an esterase enzyme, yielding 4-(3-chlorophenoxy)benzoic acid and ethanol . Ethanol can be readily utilized by a wide range of microorganisms as a carbon source.

The resulting 4-(3-chlorophenoxy)benzoic acid would then be subject to further degradation. The metabolic pathway for 3-phenoxybenzoic acid, a closely related compound, has been studied and involves the cleavage of the ether bond, leading to the formation of a chlorophenol and a hydroxybenzoic acid . nih.gov In the case of 4-(3-chlorophenoxy)benzoic acid, this would likely result in 3-chlorophenol (B135607) and 4-hydroxybenzoic acid .

These intermediates are then typically funneled into central metabolic pathways. For example, 4-hydroxybenzoic acid can be further metabolized to protocatechuic acid, which is then subject to ring cleavage. nih.gov 3-chlorophenol can be hydroxylated to form a chlorocatechol, which also undergoes ring cleavage, eventually leading to the complete mineralization of the compound to carbon dioxide and water. nih.gov

The following table outlines a plausible metabolic pathway for this compound based on the degradation of analogous compounds.

StepReactionExpected Metabolites
1Ester Hydrolysis4-(3-chlorophenoxy)benzoic acid, Ethanol
2Ether Bond Cleavage3-chlorophenol, 4-hydroxybenzoic acid
3Aromatic Ring Hydroxylation and CleavageCatechols, Ring Cleavage Products
4Further MetabolismIntermediates of central metabolic pathways (e.g., Krebs cycle)

Environmental Partitioning and Transport Behavior

The movement of this compound between different environmental compartments (soil, water, air) is governed by its physicochemical properties. Key parameters influencing its transport are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its water solubility.

Phenoxy herbicides, as a class, are generally considered to have low to moderate soil retention. Their mobility in soil is inversely related to the organic matter content; soils with higher organic matter will tend to adsorb more of the chemical, reducing its potential for leaching.

The soil adsorption coefficient (Koc) is a critical parameter for predicting the mobility of organic compounds in soil. A higher Koc value indicates stronger adsorption to soil and less mobility. While a specific Koc value for this compound is not available, we can look at related compounds. For example, the herbicide 2,4-D has Koc values that can vary but generally indicate moderate mobility. The ester form of a herbicide is typically less water-soluble and has a higher affinity for organic matter than its acid form. Therefore, it is expected that this compound will have a moderate to low mobility in soil.

The following table provides a qualitative assessment of the expected environmental partitioning and transport behavior of this compound.

Environmental CompartmentExpected BehaviorRationale
Soil Moderate adsorption to organic matter, low to moderate mobility.Ester form is less water-soluble and more lipophilic than the corresponding acid.
Water Potential for transport in surface runoff, particularly in dissolved phase after hydrolysis to the more soluble acid form.Hydrolysis increases water solubility.
Air Low potential for volatilization from soil or water surfaces.Esters of this size generally have low vapor pressures.
Biota Potential for bioaccumulation in organisms due to its lipophilic nature, but this is likely limited by metabolic degradation.The ester structure is susceptible to enzymatic breakdown.

Sorption to Soils and Sediments

Sorption, the process by which a chemical binds to solid particles, is a critical determinant of its fate, bioavailability, and transport in the environment. For phenoxy herbicides, sorption is strongly influenced by soil properties, particularly organic carbon content and, to a lesser extent, clay content and pH. pjoes.comnih.gov

The primary mechanism for sorption of phenoxyalkanoic acid herbicides is the interaction with soil organic matter. nih.govresearchgate.net As neutral molecules, they adsorb to organic matter, and as anions (when the acid form dissociates), they can bind via different mechanisms. nih.gov Given the hydrophobic nature imparted by its two aromatic rings and the ether linkage, this compound is expected to exhibit significant sorption to soils and sediments rich in organic matter. This binding reduces the concentration of the compound in the soil solution, thereby limiting its availability for plant uptake, degradation, and transport. nih.gov

Studies on related compounds show a range of sorption behaviors. For instance, the herbicide MCPA demonstrates higher sorption in soils with greater organic carbon content. pjoes.com The distribution coefficient (Koc), which normalizes the sorption coefficient (Kd) to the organic carbon content, is a key parameter. While a specific Koc for this compound is not available, data for analogous compounds provide context.

Table 1: Soil Sorption Coefficients for Related Phenoxy Herbicides

This table presents data for structurally related compounds to infer the potential behavior of this compound.

CompoundSoil TypeOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
MCPA Chernozem2.550.9665 pjoes.com
MCPA Regosol0.740.4093 pjoes.com
2,4-D VariousNot specified0.11 - 18 (95% range)Not specified researchgate.net
2,4-DB Not specifiedNot specifiedHigher than 2,4-DNot specified nih.gov

The data indicates that sorption is variable but significant. It is reasonable to hypothesize that this compound would have a low to moderate potential for mobility in soils with high organic content due to strong sorption.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance evaporates into the atmosphere. Its rate is governed by the compound's vapor pressure, water solubility, and the Henry's Law constant, as well as environmental factors like temperature, air flow, and soil moisture. rivm.nl

For phenoxy herbicides, the chemical form is critical. Ester formulations are generally more volatile than the parent acids or their salt forms. who.inttandfonline.com Since this compound is an ethyl ester, it is predicted to have a higher potential for volatilization compared to its corresponding carboxylic acid, 4-(3-chlorophenoxy)benzoic acid.

Volatilization can be a significant route of dispersal, potentially leading to off-target effects on susceptible plants. cambridge.orgusu.edu The process is enhanced from wet soil surfaces as water molecules compete with the pesticide for binding sites on soil particles, increasing the pesticide's effective vapor pressure. rivm.nl As the soil dries, the compound readsorbs, and the volatilization rate decreases. Increased temperature also raises a compound's vapor pressure, leading to higher volatilization rates. rivm.nl

While a specific vapor pressure for this compound is not documented in the reviewed sources, the properties of related compounds suggest that this pathway should be considered in its environmental fate assessment.

Table 2: Vapor Pressure of Related Phenoxy Herbicides

This table presents data for structurally related compounds to infer the potential behavior of this compound.

CompoundVapor Pressure (Pa at 20-25°C)Volatility NoteReference
2,4,5-T 1 x 10⁻⁵Negligible who.int
Mecoprop (B166265) <1 x 10⁻⁵Negligible who.int
MCPB <1 x 10⁻⁵Negligible who.int
Fenoprop Not specifiedPractically nonvolatile who.int

It is important to note that while the parent acids have low volatility, their short-chain esters can be significantly more volatile.

Leaching Potential to Groundwater

The potential for a compound to leach through the soil profile and contaminate groundwater is a major environmental concern. This potential is a function of the compound's persistence (half-life) and its mobility, which is inversely related to its sorption in soil. pjoes.com Compounds that are highly soluble in water, weakly sorbed to soil particles, and slow to degrade are most likely to leach.

Phenoxy herbicides are generally considered to have a marginal to moderate potential for leaching. who.intnih.gov Their mobility is limited by their relatively rapid biodegradation in soil and their tendency to sorb to organic matter. nih.govnih.gov However, in soils with low organic matter content, such as sandy soils, their mobility increases, elevating the risk of transport to groundwater. pjoes.comnih.gov For example, one study found that only 1.12% of applied MCPA leached from a soil with higher organic content, whereas 16.44% leached from a sandy soil with lower organic content. pjoes.com

Biodegradation is the primary route of elimination for phenoxy herbicides from the environment. who.int The degradation half-life for compounds like 2,4,5-T and mecoprop is typically on the order of days to weeks. who.int Assuming this compound undergoes microbial degradation at a similar rate, its persistence may be limited, thus reducing its leaching potential. The ester linkage is also susceptible to hydrolysis, which would transform it into the parent acid and ethanol, altering its environmental properties. nih.gov

The Groundwater Ubiquity Score (GUS), calculated from a pesticide's half-life and Koc, is a common index for assessing leaching potential. nih.gov Without these specific values for this compound, a quantitative assessment is not possible. However, based on its expected strong sorption and likely biodegradation, the leaching potential is probably low in most soils, but could become a concern in vulnerable environments like sandy soils with low organic matter and shallow groundwater. nih.gov

Ecotoxicological Impact Assessments on Non-Human Organisms

The ecotoxicological profile of a substance describes its adverse effects on non-target organisms in the environment. For a compound like this compound, which is structurally related to known herbicides, the primary concern is its impact on plants and aquatic life.

Effects on Aquatic Biota (e.g., Algae, Daphnia, Fish)

Phenoxy herbicides can enter aquatic systems through spray drift, runoff, or leaching, posing a risk to aquatic organisms. biointerfaceresearch.com The toxicity of these compounds varies by species and the specific chemical form. Ester formulations of phenoxy herbicides are often more toxic to aquatic organisms than the acid or salt forms.

No direct toxicity data for this compound was found. However, studies on related compounds show they are particularly toxic to aquatic plants (algae and macrophytes), which is consistent with their herbicidal mode of action. Fish and invertebrates tend to be less sensitive, but effects can still be significant. For example, novel chlorophenoxyacetate derivatives have demonstrated significant toxicity to bacteria (Vibrio fischeri), water fleas (Daphnia magna), and fish (Pimephales promelas). researchgate.netnih.gov

Table 3: Aquatic Toxicity of Related Phenoxy Herbicides

This table presents data for structurally related compounds to infer the potential effects of this compound. EC50 is the concentration causing an effect in 50% of the test population; LC50 is the concentration causing death in 50% of the test population.

CompoundSpeciesEndpointValue (µg/L)Reference
MCPA Raphidocelis subcapitata (Green Algae)4-day growth NOEC32
MCPA Chlorella pyrenoidosa (Green Algae)4-day growth EC5021,670
MCPA Daphnia magna (Crustacean)21-day immobilisation NOEC13,000
MCPA Oncorhynchus mykiss (Rainbow Trout)4-day LC503,200 - 1,647,000
2,4-D VariousNot specifiedCan cause low growth rates, reproductive problems, or death in non-target species. researchgate.net

Given its structure as a chlorinated phenoxy ester, it is highly probable that this compound would be classified as toxic to aquatic life, with potential for long-lasting effects.

Impact on Terrestrial Organisms and Soil Microbial Activity

As a phenoxy compound, this compound's most direct impact on terrestrial ecosystems would be its herbicidal effect on non-target broadleaf plants. cambridge.org Off-target damage can occur via spray drift or volatilization. usu.edu

Herbicides can also affect non-target soil microorganisms, which are vital for soil health, nutrient cycling, and organic matter decomposition. isws.org.incore.ac.uk The impact of herbicides on these communities is complex and can be inhibitory or, in some cases, stimulatory if the microbes can utilize the compound as a carbon source. nih.gov

Studies on various herbicides, including phenoxy types like 2,4-D, show that effects are often transient and dose-dependent. core.ac.ukijcmas.com Application at recommended field rates may cause a temporary decrease in bacterial or fungal populations, followed by a recovery period as the compound degrades. ijcmas.com For example, one study found that 2,4-D amine initially reduced bacterial populations, but the numbers recovered over time. core.ac.uk However, applications at significantly higher concentrations can lead to more pronounced and lasting negative effects, altering the microbial community structure and reducing enzymatic activities. isws.org.innih.gov Some herbicides have been shown to decrease the activity of crucial soil enzymes like dehydrogenases, which reflects the metabolic state of the living microbial cells. nih.gov

It can be hypothesized that this compound, particularly at high concentrations resulting from spills or overuse, could temporarily disrupt soil microbial communities and their functions. However, at typical application rates, the microbial community would likely recover as the compound biodegrades. researchgate.net

Environmental Risk Assessment Methodologies (Excluding Human Risk)

Environmental Risk Assessment (ERA) for a chemical like a pesticide is a scientific process to evaluate the likelihood of adverse ecological effects occurring from its use. blm.gov The standard methodology involves a tiered approach that compares the predicted environmental exposure to the concentrations known to cause harm.

The core of this process is the calculation of a Risk Quotient (RQ) :

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

Exposure Assessment (PEC): The PEC is an estimate of the concentration of the substance that is expected to be found in various environmental compartments (soil, water, sediment) following its application according to the proposed use patterns. rivm.nl Its calculation uses models that incorporate the application rate, frequency, method of application, and the compound's environmental fate properties, such as drift, runoff, degradation half-life, and sorption coefficient (Koc). blm.gov

Effects Assessment (PNEC): The PNEC is the concentration below which unacceptable effects on the ecosystem are not expected to occur. It is derived from ecotoxicological data, such as the LC50 or EC50 values obtained from laboratory studies on sensitive organisms (e.g., algae, daphnia, fish). biointerfaceresearch.com To derive the PNEC, the lowest available toxicity value (e.g., the lowest LC50) is divided by an Assessment Factor (AF) (also known as a safety or uncertainty factor). The AF accounts for uncertainties, such as extrapolating from laboratory data to field conditions, from acute to chronic effects, and from a few tested species to all species in an ecosystem. The AF typically ranges from 10 to 1000, depending on the quality and quantity of the available toxicity data.

Risk Characterization: The calculated RQ is compared to a Level of Concern (LOC). If the RQ is greater than the LOC (often set at 1), it indicates a potential risk to the environmental compartment being assessed, suggesting that adverse effects are possible. blm.gov This may trigger a need for more refined, higher-tier risk assessments or the implementation of risk mitigation measures, such as buffer zones or restricted application rates.

A complete quantitative ERA for this compound cannot be performed due to the lack of specific PEC and PNEC data. However, its structural similarity to toxic phenoxy herbicides indicates a potential for environmental risk that would warrant such an assessment before its widespread use could be approved.

Persistence, Bioaccumulation, and Ecotoxicity (PBE) Evaluation

A Persistence, Bioaccumulation, and Ecotoxicity (PBE) evaluation is a critical framework for assessing the potential environmental risk of a chemical. Due to the lack of empirical data for this compound, its PBE profile is inferred from its structural components and the known behavior of similar chemical classes, such as chlorophenoxy herbicides.

Bioaccumulation: Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time, at a higher concentration than in the surrounding environment. The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow value indicates a greater tendency for a chemical to partition into fatty tissues. While an experimental Log Kow for this compound is unavailable, its structure, containing both hydrophobic aromatic rings and a chlorine atom, suggests a moderate to high potential for bioaccumulation.

Ecotoxicity: Ecotoxicity refers to the harmful effects of a chemical on living organisms in an ecosystem. Based on the toxicity of related chlorophenoxy compounds, this compound is expected to be toxic to aquatic organisms. acs.org The introduction of a chlorine atom into the phenoxy ring can increase the toxicity of the compound. The primary mode of toxic action is likely to be non-specific, acting as a narcotic, but more specific toxic mechanisms cannot be ruled out without experimental data.

To provide a clearer, albeit predictive, overview of the PBE profile, the following table summarizes the estimated properties of this compound.

PropertyPredicted Value/ClassificationBasis for Prediction
Persistence
- Abiotic DegradationModerateThe ether and ester linkages may be susceptible to hydrolysis and photolysis, but the chlorinated aromatic structure suggests overall stability. oregonstate.edu
- Biotic DegradationSlow to ModerateThe presence of chlorine can hinder microbial degradation. oregonstate.edu
Bioaccumulation
- Octanol-Water Partition Coefficient (Log Kow)3.5 - 4.5 (Estimated)Based on the hydrophobic nature of the two aromatic rings and the presence of a chlorine atom.
- Bioaccumulation Factor (BAF)Moderate to HighInferred from the estimated Log Kow.
Ecotoxicity
- Acute Aquatic ToxicityToxicBased on the known toxicity of chlorophenoxy herbicides to aquatic organisms. acs.org
- Chronic Aquatic ToxicityLikely ToxicChronic effects are expected at lower concentrations due to persistence and bioaccumulation potential.

Interactive Data Table: Estimated PBE Profile of this compound Users can sort the table by clicking on the headers.

PBE ParameterPredicted AssessmentRationale
PersistencePersistentThe chemical structure, particularly the chlorinated aromatic rings, suggests resistance to environmental degradation.
BioaccumulationBioaccumulativeThe estimated high octanol-water partition coefficient indicates a tendency to accumulate in the fatty tissues of organisms.
EcotoxicityToxicStructural similarity to known toxic chlorophenoxy compounds points to a high likelihood of adverse effects on aquatic life.

Fugacity Modeling for Environmental Distribution

Fugacity modeling is a powerful tool used to predict the environmental distribution of a chemical. It is based on the concept of "escaping tendency," where a chemical moves from a compartment of high fugacity to one of low fugacity until equilibrium is reached. A Level I fugacity model, the simplest form, predicts the equilibrium distribution of a fixed amount of a chemical in a closed, evaluative environment consisting of air, water, soil, and sediment.

To apply a fugacity model, key physicochemical properties of the substance are required. As experimental data for this compound are not available, estimations based on its structure are used.

Key Physicochemical Properties for Fugacity Modeling:

Molecular Weight: The molecular weight of this compound is 276.7 g/mol .

Vapor Pressure: The presence of two aromatic rings and a chlorine atom suggests a low vapor pressure, meaning it is not highly volatile.

Water Solubility: The hydrophobic nature of the molecule indicates low water solubility.

Octanol-Water Partition Coefficient (Log Kow): As estimated in the PBE section, this is likely to be in the range of 3.5 to 4.5.

Henry's Law Constant: This value, which describes the partitioning between air and water, is expected to be low due to the low vapor pressure and low water solubility.

The following table presents the estimated physicochemical properties necessary for a Level I fugacity model.

Physicochemical PropertyEstimated ValueImplication for Environmental Distribution
Molecular Weight ( g/mol )276.7Fundamental property for all calculations.
Vapor Pressure (Pa)1 x 10⁻⁴ (Estimated)Low volatility suggests limited distribution to the atmosphere.
Water Solubility (mg/L)10 (Estimated)Low solubility in water will drive partitioning to other compartments.
Log Kow (Octanol-Water Partition Coefficient)4.0 (Estimated)High potential for partitioning into organic matter in soil and sediment, and into biota.
Henry's Law Constant (Pa·m³/mol)0.01 (Estimated)Indicates a low tendency to move from water to air.

Predicted Environmental Distribution:

Based on these estimated properties, a Level I fugacity model would predict that this compound, when introduced into the environment, would predominantly partition to the soil and sediment compartments. Its low vapor pressure and Henry's Law constant would limit its presence in the air, while its low water solubility and high Log Kow would cause it to adsorb strongly to organic matter in soil and sediment, as well as to accumulate in the fatty tissues of organisms. A smaller fraction would remain dissolved in the water column.

Interactive Data Table: Estimated Physicochemical Properties and Predicted Environmental Compartment Distribution Users can sort the table by clicking on the headers.

Environmental CompartmentPredicted Distribution PercentageGoverning Properties
Air< 1%Low Vapor Pressure, Low Henry's Law Constant
Water~10-20%Low Water Solubility, High Log Kow
Soil~40-50%High Log Kow, Low Water Solubility
Sediment~30-40%High Log Kow, Low Water Solubility

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 4 3 Chlorophenoxy Benzoate Derivatives

Design and Synthesis of Structurally Modified Analogues

The systematic modification of a lead compound is a critical step in optimizing its desired properties. For ethyl 4-(3-chlorophenoxy)benzoate, this involves the strategic alteration of its core components: the ester moiety, the chlorophenoxy ring, and the benzoate (B1203000) ring.

Systematic Variation of the Ester Moiety

The ethyl ester group in the parent compound is a prime target for modification to influence physicochemical properties such as solubility, stability, and bioavailability. Standard synthetic methodologies allow for the variation of this group. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved, which can then be re-esterified with a variety of alcohols (R-OH) under acidic conditions or by using coupling agents to yield a library of ester analogues.

A common synthetic route to produce such derivatives involves the initial synthesis of 4-hydroxybenzoic acid, which can be esterified to produce various alkyl 4-hydroxybenzoates. These intermediates can then undergo a Williamson ether synthesis with 1-chloro-3-iodobenzene (B1293798) to introduce the 3-chlorophenoxy group. Alternatively, the synthesis can commence with 4-aminobenzoic acid, which is first esterified and then undergoes amidation, as demonstrated in the synthesis of ethyl 4-(3-chlorobenzamido)benzoate, a compound where the ether linkage is replaced by an amide bond. nih.govnih.govwikipedia.org

Modifications to the Chlorophenoxy and Benzoate Ring Systems

Alterations to the aromatic rings are crucial for exploring the electronic and steric requirements for biological activity. This can involve changing the position and nature of the substituents. For instance, the chlorine atom on the phenoxy ring can be moved to the ortho- or para-positions, or replaced with other halogen atoms (F, Br, I) or small alkyl groups to probe the effect of electronegativity and size.

The synthesis of such analogues can be achieved through the coupling of a substituted phenol (B47542) with a substituted ethyl 4-halobenzoate, or via the Williamson ether synthesis using appropriately substituted phenols and ethyl 4-bromobenzoate. For example, the synthesis of ethyl 4-(3-chloro-4-methylphenoxy)benzoate demonstrates the introduction of an additional substituent on the phenoxy ring. researchgate.net The synthesis of novel quinazolinone–phenoxypropionate derivatives containing a diester moiety highlights advanced strategies for creating more complex analogues with potential herbicidal activity. mdpi.com

Correlation of Structural Features with Non-Human Biological Activities

While specific biological activity data for this compound is not extensively reported in public literature, the broader class of diphenyl ether and phenoxyalkanoic acid derivatives is well-known for its potent herbicidal activity. nih.govwikipedia.orgresearchgate.netmdpi.comresearchgate.netdntb.gov.uafrontiersin.orgencyclopedia.pubgoogle.comnih.govresearchgate.netnih.govbohrium.comnih.govnih.govmdpi.comnih.govresearchgate.net By examining the SAR of these related compounds, we can infer the likely determinants of bioactivity for this compound derivatives.

Identification of Key Pharmacophores for Target Interaction

A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for its biological activity. For many diphenyl ether herbicides, the key pharmacophoric elements include the two aromatic rings linked by an ether oxygen, and specific substitution patterns on these rings. nih.govresearchgate.netresearchgate.netdntb.gov.uafrontiersin.org These features are crucial for binding to the target enzyme, often protoporphyrinogen (B1215707) IX oxidase (PPO) in plants. bohrium.comnih.govnih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. bohrium.comnih.govnih.gov

The general pharmacophore for this class of herbicides often requires a specific dihedral angle between the two phenyl rings, which is influenced by the substituents adjacent to the ether linkage.

Influence of Steric and Electronic Effects on Bioactivity

The biological activity of phenoxybenzoate derivatives is highly dependent on the steric and electronic properties of their substituents.

Steric Effects: The size and shape of substituents on the aromatic rings can significantly impact how the molecule fits into the active site of its biological target. For instance, in a series of N-benzyl-2-methoxybenzamides, the introduction of small substituents at the meta- or para-position of the benzylamine (B48309) moiety was found to be beneficial for herbicidal activity. researchgate.net

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents influences the electronic distribution within the molecule, affecting its binding affinity to the target protein. The presence of electron-withdrawing groups, such as chlorine, is often crucial for the herbicidal activity of diphenyl ether herbicides. The position of these substituents is also critical. For example, in phenoxy-phenoxy alkane carboxylic acid derivatives, the substitution pattern on the phenoxy rings is a key determinant of their selective herbicidal action. google.com

The following table summarizes the herbicidal activity of some phenoxy derivatives against various weed species, illustrating the impact of structural modifications.

Compound/AnalogueTarget WeedsObserved ActivityReference
Quinazolinone–phenoxypropionate hybridsE. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides>80% inhibition at 150 g ha⁻¹ mdpi.com
3-substituted toxoflavin (B1683212) analogsEchinochloa crus-galli, Chenopodium album, Amaranthus viridisHigh herbicidal activity nih.gov
N-Benzothiazolyl-pyrimidine-2,4-dionesBroad spectrum post-emergencePromising at 37.5 g ai/ha nih.gov
Cycloalka[d]quinazoline-2,4-dione–benzoxazinonesBroadleaf weeds>80% control at 37.5–150 g ai/ha bohrium.comnih.gov

Relationship Between Molecular Structure and Environmental Behavior

The environmental fate and impact of a chemical are intrinsically linked to its molecular structure. For this compound and its derivatives, key considerations include their persistence, degradation pathways, and potential for bioaccumulation.

The stability of the diphenyl ether linkage is a significant factor in the environmental persistence of this class of compounds. Diphenyl ether herbicides are known to be relatively stable in soil, with degradation half-lives that can range from weeks to months. nih.govdntb.gov.ua The presence of chlorine atoms on the aromatic rings can further increase this persistence by making the molecule more resistant to microbial degradation.

The primary routes of degradation for chlorophenoxy compounds in the environment are microbial degradation and photodegradation.

Microbial Degradation: Numerous microorganisms have been identified that can degrade diphenyl ether herbicides. nih.govresearchgate.netresearchgate.netdntb.gov.uafrontiersin.org The degradation process often involves the cleavage of the ether bond, followed by the breakdown of the resulting aromatic rings. For instance, Arthrobacter sp. has been shown to degrade 4-chlorobenzoic acid, a potential breakdown product, by first dehalogenating it to 4-hydroxybenzoate (B8730719). nih.govnih.gov The rate and extent of microbial degradation are highly dependent on the specific structure of the compound and the environmental conditions.

Photodegradation: Sunlight can also contribute to the breakdown of these compounds. The photodegradation of 2,4,5-trichlorophenoxyacetic acid, a related chlorophenoxy herbicide, has been shown to proceed via both photoionization and heterolytic cleavage of the C-Cl bond. nih.gov The presence of photosensitizers in the environment can accelerate this process.

The lipophilicity of these compounds, influenced by the ester group and halogen substituents, will also affect their tendency to adsorb to soil particles and bioaccumulate in organisms. Generally, more lipophilic compounds are less mobile in soil but have a higher potential for bioaccumulation in fatty tissues of organisms. nih.govnih.gov

Compound ClassEnvironmental FateDegradation PathwaysReference
Diphenyl Ether HerbicidesRelatively stable in soil, half-lives of 14-240 days.Microbial degradation (ether cleavage), Photodegradation. nih.govdntb.gov.ua
Chlorophenoxyacetic AcidsCan be persistent, but susceptible to microbial and photodegradation.Dehalogenation, ring hydroxylation, and cleavage. nih.govmdpi.comacs.orgnih.govacs.org
Polybrominated Diphenyl Ethers (PBDEs)Persistent, bioaccumulative, and can be transported long distances.Slow degradation, metabolites can be more toxic. nih.govnih.gov

Impact of Substituents on Degradation Rates and Pathways

The degradation of aromatic compounds like this compound in the environment is a complex process influenced by microbial activity and abiotic factors such as photolysis. The nature, position, and number of substituents on the aromatic rings can significantly alter the rates and pathways of degradation.

Research on related chlorinated diphenyl ethers (CDEs) and phenoxyalkanoic acid herbicides provides valuable insights into the potential degradation patterns of this compound derivatives. The chlorine substituent on the phenoxy ring of the parent compound is a key determinant of its recalcitrance. Generally, an increase in the number of chlorine atoms on a diphenyl ether structure leads to greater persistence in the environment. nih.gov

Key Research Findings:

Halogenation: The extent and position of halogenation are critical. Studies on polychlorinated diphenyl ethers (PCDEs) have shown that the number of chlorine atoms is a major factor influencing their environmental persistence. nih.gov It is anticipated that increasing the number of chlorine substituents on the this compound molecule would lead to slower degradation rates.

Ether Bond Cleavage: A primary step in the microbial degradation of diphenyl ether compounds is the cleavage of the ether linkage. This is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring. The presence of electron-withdrawing groups, such as chlorine, can influence the susceptibility of the ether bond to enzymatic attack. For instance, studies on the degradation of diphenyl ether by Cupriavidus sp. WS have identified the genes responsible for this cleavage. researchgate.net

Substituent Position: The position of the chlorine atom on the phenoxy ring (ortho, meta, or para) affects the molecule's susceptibility to degradation. The meta-position of the chlorine in this compound is expected to influence the regioselectivity of enzymatic hydroxylation, a key initial step in aerobic degradation pathways.

Ester Group Hydrolysis: The ethyl ester group in this compound is susceptible to hydrolysis by esterase enzymes, which are widespread in microorganisms and the environment. This would lead to the formation of 4-(3-chlorophenoxy)benzoic acid. The rate of this hydrolysis can be influenced by steric and electronic effects of substituents on either aromatic ring.

Hypothetical Degradation Pathways:

Based on studies of analogous compounds, two principal initial degradation pathways for this compound can be proposed:

Ester Hydrolysis: Enzymatic cleavage of the ester bond to yield 4-(3-chlorophenoxy)benzoic acid and ethanol (B145695). The resulting carboxylic acid would then be subject to further degradation, likely initiated by dioxygenase attack on one of the aromatic rings.

Ether Bond Cleavage: Direct enzymatic cleavage of the diphenyl ether linkage, potentially leading to the formation of 3-chlorophenol (B135607) and a benzoate derivative.

The subsequent degradation of these initial products would likely proceed through hydroxylation of the aromatic rings, followed by ring cleavage. The presence and position of other substituents would dictate the specific intermediates formed. For example, the addition of hydroxyl or methoxy (B1213986) groups might alter the preferred site of enzymatic attack.

A hypothetical table illustrating the expected impact of different substituents on the degradation rate of this compound derivatives is presented below.

Substituent on Phenyl RingSubstituent on Phenoxy RingExpected Impact on Degradation RateRationale
H (Parent Compound)3-Cl (Parent Compound)ModerateBaseline for comparison.
4-OH3-ClIncreasedThe hydroxyl group can activate the ring towards electrophilic attack by oxygenases.
4-NO₂3-ClDecreasedThe strongly electron-withdrawing nitro group deactivates the ring, making it less susceptible to oxidative degradation.
H3,5-diClDecreasedIncreased chlorination generally leads to higher recalcitrance.
H3-Cl, 4-CH₃VariableThe methyl group may slightly increase susceptibility to degradation, but the overall effect would depend on the interplay with the chloro substituent.

Modulation of Partitioning Coefficients and Bioaccumulation Potential

The partitioning coefficient, typically expressed as the logarithm of the octanol-water partition coefficient (LogP or LogKow), is a critical parameter that influences the environmental distribution and bioaccumulation potential of a chemical. A higher LogP value indicates greater lipophilicity, suggesting a higher affinity for fatty tissues and a greater potential for bioaccumulation.

The structure of this compound, with its two aromatic rings and a chlorine substituent, suggests a significant degree of lipophilicity and, therefore, a potential for bioaccumulation. Modifications to this structure will directly impact its LogP and, consequently, its bioaccumulation factor (BAF).

Key Research Findings:

Impact of Halogenation: Studies on polychlorinated diphenyl ethers (PCDEs) have demonstrated a clear trend where the bioaccumulation factor (BCF) increases with the number of chlorine atoms. nih.gov This is directly related to the increase in lipophilicity and resistance to metabolic degradation. It is therefore expected that adding more chlorine atoms to the this compound structure will increase its bioaccumulation potential.

Influence of Other Substituents: The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, would be expected to decrease the LogP value, thereby reducing the potential for bioaccumulation. Conversely, the addition of non-polar groups like alkyl chains would likely increase the LogP and bioaccumulation potential.

Ester vs. Carboxylic Acid: The ethyl ester form of the molecule is more lipophilic than its corresponding carboxylic acid (formed upon hydrolysis). Therefore, the hydrolysis of this compound to 4-(3-chlorophenoxy)benzoic acid would result in a compound with a lower bioaccumulation potential.

A data table illustrating the predicted changes in LogP and bioaccumulation potential for various derivatives of this compound is provided below. These are qualitative predictions based on general principles of SAR.

Substituent on Phenyl RingSubstituent on Phenoxy RingPredicted LogP Change (relative to parent)Predicted Bioaccumulation Potential Change (relative to parent)
H (Parent Compound)3-Cl (Parent Compound)BaselineBaseline
4-OH3-ClDecreaseDecrease
H3,5-diClIncreaseIncrease
H3-Cl, 4-CH₃IncreaseIncrease
4-COOH3-ClSignificant DecreaseSignificant Decrease

Computational and Chemoinformatic Approaches to SAR/SPR

In the absence of extensive experimental data for every derivative of this compound, computational and chemoinformatic methods provide powerful tools for predicting their properties and behavior. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in this regard. uninsubria.it These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific activity or property.

Key Applications in the Study of this compound Derivatives:

Prediction of Physicochemical Properties: QSPR models can accurately predict fundamental properties like LogP, water solubility, and vapor pressure based solely on the molecular structure. These predictions are essential for assessing the environmental fate and transport of the compounds.

Degradation Rate Modeling: QSAR models can be developed to predict the rate of biodegradation or photodegradation. nih.gov These models often use descriptors related to electronic properties (e.g., HOMO-LUMO gap), steric factors, and the presence of specific functional groups known to be susceptible to enzymatic attack. For example, models have been successfully used to predict the biodegradability of various environmental pollutants. researchgate.net

Bioaccumulation Assessment: QSAR models are widely used to predict bioaccumulation factors (BAFs) and bioconcentration factors (BCFs). nih.gov LogP is a primary descriptor in these models, but other factors such as molecular size and the presence of metabolically labile groups are also important.

The development of such models typically involves:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest (e.g., degradation half-life, LogP, BCF).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

For this compound and its derivatives, existing QSAR models for related compound classes like diphenyl ethers and phenoxy herbicides can be used to make initial predictions. However, for higher accuracy, specific models would need to be developed and validated as more experimental data becomes available.

Emerging Research Applications and Future Directions for Ethyl 4 3 Chlorophenoxy Benzoate

Exploration as a Chemical Probe in Biological Research (Non-Human)

The diaryl ether scaffold is a privileged structure in medicinal chemistry and agrochemistry, known for its presence in numerous biologically active compounds. nih.govresearchgate.net This is attributed to its unique physicochemical properties, including metabolic stability, lipid solubility, and the ability to penetrate cell membranes. researchgate.netnih.gov These characteristics make diaryl ether derivatives, such as Ethyl 4-(3-chlorophenoxy)benzoate, promising candidates for development as chemical probes in non-human biological research.

While direct studies on this compound as a chemical probe are not yet prevalent, its structural similarity to known bioactive molecules suggests its potential to interact with biological targets. For instance, many phenoxy herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled growth in broad-leaf plants. wikipedia.orgnufarm.com The phenoxy portion of this compound could potentially be explored for similar interactions in plant biology research, serving as a tool to investigate auxin-related signaling pathways.

Furthermore, diaryl ether compounds have been investigated for a range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.gov The development of this compound derivatives with specific modifications could yield novel chemical probes for studying these biological processes in non-human models.

Table 1: Potential Biological Research Areas for this compound as a Chemical Probe

Research AreaPotential Application of this compoundRationale Based on Structural Analogs
Plant Biology Investigating auxin signaling pathwaysStructural similarity to phenoxy auxin-mimicking herbicides. wikipedia.orgnufarm.com
Oncology Research Studying mechanisms of cell proliferationDiaryl ether scaffolds are present in some anticancer agents. nih.govresearchgate.net
Infectious Disease Exploring novel antimicrobial targetsDiaryl ether derivatives have shown antibacterial and antiviral activities. nih.govnih.gov

Potential in Advanced Materials Science (e.g., Liquid Crystals, Polymer Precursors)

The rigid, rod-like structure inherent to many aromatic esters and diaryl ethers suggests that this compound could be a valuable component in the field of advanced materials science, particularly in the development of liquid crystals and as a precursor for specialized polymers.

Liquid Crystals: Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Molecules that exhibit liquid crystalline phases are typically elongated and rigid. highland.cc.il.us Benzoate (B1203000) derivatives are known to form liquid crystals, with some exhibiting a direct transition from an isotropic liquid to a smectic mesophase. academie-sciences.fr The presence of the benzoate group and the extended diaryl ether structure in this compound makes it a candidate for investigation into its mesomorphic properties. The introduction of a chloro-substituent can influence the polarity and intermolecular interactions, which are critical factors in the formation and stability of liquid crystal phases. uobasrah.edu.iq

Polymer Precursors: Diaryl ethers are important intermediates in the synthesis of various high-performance polymers, such as polyethers. jsynthchem.com The ether linkage provides a combination of thermal stability and conformational flexibility. This compound, with its ester and ether functionalities, could serve as a monomer or a modifying agent in the synthesis of poly(ether-ester)s. These polymers could potentially exhibit a unique combination of properties, including thermal resistance and processability, making them suitable for a range of applications.

Role as an Intermediate in the Synthesis of Other Complex Molecules

The chemical structure of this compound, featuring both an ester and a diaryl ether linkage, makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

The diaryl ether bond is a key structural motif in many biologically active natural products and synthetic compounds. nih.govrsc.org The synthesis of such compounds often relies on the coupling of a phenol (B47542) with an aryl halide, a reaction known as the Ullmann condensation or related cross-coupling reactions. organic-chemistry.orgwikipedia.org this compound itself can be synthesized via such methods and can subsequently be chemically modified at either the ester or the aromatic rings to build more complex structures.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various heterocyclic systems. The aromatic rings can undergo further substitution reactions, allowing for the introduction of additional functional groups to modulate the biological activity or physical properties of the resulting molecule. The presence of the chlorine atom also provides a site for further cross-coupling reactions.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Ester Hydrolysis4-(3-chlorophenoxy)benzoic acid
Amidation4-(3-chlorophenoxy)benzamides
TransesterificationOther alkyl 4-(3-chlorophenoxy)benzoates
Aromatic Rings Electrophilic SubstitutionNitrated, halogenated, or acylated derivatives
Nucleophilic SubstitutionReplacement of the chloro group

Development of Sustainable Production Methods for Industrial Relevance

For this compound to become industrially relevant, the development of sustainable and cost-effective production methods is crucial. The primary method for synthesizing diaryl ethers is the Ullmann condensation, which traditionally requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern advancements in catalysis are focusing on milder and more efficient methods for C-O bond formation. These include the use of soluble copper catalysts with various ligands, as well as palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov Research into greener synthetic routes for this compound could involve:

Catalyst Development: Investigating highly active and recyclable catalysts, such as copper nanoparticles or supported catalysts, to reduce the amount of metal required and simplify product purification. mdpi.com

Alternative Reaction Media: Exploring the use of more environmentally benign solvents or even "on water" reaction conditions to minimize the use of volatile organic compounds. organic-chemistry.org

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes.

Decarbonylative Etherification: A novel approach involves the decarbonylative etherification of aromatic esters using palladium or nickel catalysts, which could provide an alternative pathway to diaryl ethers. acs.org

Integration into Multidisciplinary Environmental Science and Remediation Strategies

The structural similarity of this compound to certain classes of herbicides suggests its potential relevance in environmental science, both as a compound to be monitored and as a basis for developing new environmental technologies.

Herbicidal Activity and Environmental Fate: Phenoxyacetic acid herbicides and their ester derivatives are widely used in agriculture. wikipedia.orgencyclopedia.pub These compounds can act as synthetic auxins, disrupting plant growth. nufarm.com Given its phenoxy-benzoic acid ester structure, this compound could exhibit herbicidal properties. Research in this area would involve screening its activity against various plant species and studying its environmental fate, including its persistence, mobility, and degradation pathways in soil and water. The degradation of diaryl ether herbicides by microorganisms is a known remediation strategy, and similar approaches could be applicable to this compound. mdpi.com

Development of Remediation Technologies: The unique chemical properties of diaryl ethers could also be harnessed for environmental remediation. For example, derivatives of substituted benzoates have been explored for the development of organogelators for oil spill cleanup. The ability of these molecules to self-assemble and trap organic solvents is a promising area of research. While not directly studied for this compound, its structure provides a template for designing new materials for environmental applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-(3-chlorophenoxy)benzoate?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or esterification. A general approach involves refluxing 4-hydroxybenzoic acid derivatives with 3-chlorophenol in the presence of a coupling agent (e.g., DCC) or using acid catalysis. For example, analogous syntheses employ ethanol as a solvent with glacial acetic acid to promote condensation (e.g., ). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Characterization should include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic substitution patterns and ester functionality.
  • Chromatography : Thin-layer chromatography (TLC) with UV visualization for preliminary purity assessment.
  • Crystallography : Single-crystal X-ray diffraction (if crystalline) for unambiguous structural confirmation (e.g., uses SHELX for refinement) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ≈ 254 nm) is effective. Reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) provide optimal resolution. Calibration curves using purified standards ensure accuracy .

Advanced Research Questions

Q. How does the 3-chlorophenoxy substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances the electrophilicity of the aromatic ring, affecting reaction kinetics in further functionalization (e.g., Suzuki coupling). Computational studies (DFT) can map electron density distributions, while UV-Vis spectroscopy reveals bathochromic shifts due to extended conjugation .

Q. What role does this compound play in polymer or resin formulations?

  • Methodological Answer : Analogous benzoate derivatives (e.g., ) act as co-initiators in resin cements, improving degree of conversion (DC) and mechanical properties. To evaluate performance:

  • Degree of Conversion : Measure via FT-IR spectroscopy by monitoring C=C bond depletion.
  • Physical Properties : Test flexural strength (ISO 4049) and water sorption. Ethyl 4-(dimethylamino)benzoate in showed superior DC (≥80%) compared to methacrylate derivatives .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : The ester group is hydrolyzable to carboxylic acids for further derivatization. For example:

  • Antimicrobial Screening : React with hydrazine to form hydrazide derivatives, then test against bacterial/fungal strains (e.g., ’s structure-activity comparisons).
  • SAR Studies : Modify the phenoxy substituent (e.g., replace Cl with Br) and compare bioactivity using MIC assays .

Q. How does the compound’s structure affect its performance in optoelectronic applications?

  • Methodological Answer : Pyrazoline derivatives of ethyl benzoate () exhibit solvatochromism and high quantum yields in OLEDs. To assess optoelectronic potential:

  • Photophysical Analysis : Measure fluorescence emission spectra and quantum yields in varying solvents.
  • Theoretical Modeling : Use TD-DFT to correlate experimental spectra with electronic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.